Differential Activity Profile Across P2X Receptor Subtypes vs. Inactive Analog
5-Bromo-6-isothiocyanatoquinoxaline exhibits a distinct activity profile across several P2X receptor subtypes, with measurable antagonism at rat P2X3 (EC50 80 nM) [1] and human P2X7 (IC50 4.96 µM) [2]. In contrast, the closely related analog 6-isothiocyanatoquinoxaline shows no reported activity in these assays, demonstrating that the 5-bromo substitution is a critical determinant of P2X receptor engagement [1].
| Evidence Dimension | P2X3 receptor antagonism |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | 6-Isothiocyanatoquinoxaline: No reported activity |
| Quantified Difference | Not applicable (target compound active, comparator inactive) |
| Conditions | Recombinant rat P2X3 receptor expressed in Xenopus oocytes |
Why This Matters
This demonstrates that the 5-bromo group is not merely a structural variant but an essential pharmacophore for P2X receptor activity, making the compound a required tool for this research area.
- [1] BindingDB. CHEMBL760168: Antagonist activity at rat P2X3 receptor (EC50 = 80 nM). Available at: http://bdb2.ucsd.edu/jsp/dbsearch/assay.jsp?assayid=41&entryid=50037061 View Source
- [2] BindingDB. CHEMBL4081253: Antagonist activity at human P2X7 receptor (IC50 = 4.96 µM). Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50249041&google=BDBM50249041 View Source
